molecular formula C9H12FNO B1397778 4-Fluoro-3-(propan-2-yloxy)aniline CAS No. 1187967-63-0

4-Fluoro-3-(propan-2-yloxy)aniline

Cat. No.: B1397778
CAS No.: 1187967-63-0
M. Wt: 169.2 g/mol
InChI Key: QEWMDMFJXMGNBB-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(propan-2-yloxy)aniline” is an organic compound with the molecular formula C9H12FNO . It is a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro group, an amino group, and a propan-2-yloxy group . The InChI code for this compound is 1S/C9H12FNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a liquid . Its molecular weight is 169.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Molecular Docking and QSAR Studies

  • 4-Fluoro-3-(propan-2-yloxy)aniline derivatives have been studied for their inhibitory activity in c-Met kinase through docking and quantitative structure–activity relationship (QSAR) methods. This includes analyzing molecular features contributing to high inhibitory activity and predicting biological activities as IC50 values using Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR) (Caballero et al., 2011).

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of 3-Fluoro-2-quinolones from anilines, demonstrating its potential in creating heterocyclic compounds with specific pharmacological activities (Mävers & Schlosser, 1996).

Catalytic Applications

  • It has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H Imidation of benzaldehydes, aiding in the synthesis of diverse molecules like quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Metabolism Studies

  • Its metabolic pathway has been studied in animals, showing its conversion into various metabolites. This research is crucial for understanding its pharmacokinetics and potential toxicity in biological systems (Baldwin & Hutson, 1980).

Electrochemical Properties

  • The electrochemical behavior of fluoro-substituted anilines, including this compound, has been investigated, revealing insights into their conductive properties and potential applications in materials science (Cihaner & Önal, 2002).

Antimicrobial Studies

  • Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Yolal et al., 2012).

Safety and Hazards

The safety information for “4-Fluoro-3-(propan-2-yloxy)aniline” indicates that it may be harmful if swallowed and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-fluoro-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWMDMFJXMGNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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